molecular formula C19H24N2O3S2 B2947299 ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496024-27-2

ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2947299
CAS No.: 496024-27-2
M. Wt: 392.53
InChI Key: KFOSLEWJPVYFIB-UHFFFAOYSA-N
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Description

ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a bithienyl core with an ethyl ester and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the bithienyl core can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5’-[2-(4-ETHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE
  • ETHYL 5’-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE

Uniqueness

ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and materials science applications .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSLEWJPVYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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